(R)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine
Description
(R)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine is a chiral benzofuran derivative characterized by a saturated dihydrobenzofuran core substituted with bromine (Br) at position 4 and fluorine (F) at position 6. The (R)-stereochemistry at the 3-amine position distinguishes it from its enantiomers and analogues.
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
(3R)-4-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1 |
InChI Key |
JORWJIMSHQMFRM-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C=CC(=C2O1)F)Br)N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2O1)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a dihydrobenzofuran precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of ®-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Cancer Therapeutics
One of the primary applications of (R)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine lies in its potential as a cancer therapeutic agent. It acts as a potent inhibitor of BET proteins, which are implicated in various cancers due to their role in regulating gene expression associated with cell proliferation and survival.
Case Study: BET Inhibition
A study focusing on a series of 2,3-dihydrobenzofurans demonstrated that compounds similar to this compound exhibited high selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) of BET proteins. The selectivity ratio was reported to be around 1000-fold, indicating significant therapeutic potential for targeting specific cancer pathways while minimizing off-target effects .
Data Table: Potency and Selectivity of Related Compounds
| Compound Name | BD1 pIC50 | BD2 pIC50 | Selectivity (fold) |
|---|---|---|---|
| Compound A | 4.8 | 7.1 | 200 |
| Compound B | 4.6 | 7.8 | 1600 |
| (R)-4-Bromo... | TBD | TBD | TBD |
Neurological Disorders
Another promising application of this compound is in the treatment of neurological disorders. Research indicates that modulation of BET proteins can influence neuroinflammation and neurodegeneration processes.
Case Study: Neuroinflammation Modulation
In preclinical models, compounds with similar structures have been shown to reduce markers of inflammation in neurodegenerative diseases such as Alzheimer's and multiple sclerosis. These findings suggest that this compound could be further explored for its neuroprotective effects .
Epigenetic Regulation
The ability of this compound to inhibit BET proteins also positions it as a valuable tool in epigenetic research. By inhibiting these proteins, researchers can study the effects on chromatin dynamics and gene expression regulation.
Case Study: Chromatin Dynamics
A study indicated that inhibition of BET proteins led to altered histone acetylation patterns, providing insights into epigenetic modifications associated with various diseases . This application extends to understanding developmental biology and cellular differentiation processes.
Mechanism of Action
The mechanism of action of ®-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Variations
The pharmacological and physicochemical properties of 2,3-dihydrobenzofuran-3-amine derivatives are highly dependent on substituent positions, halogen types, stereochemistry, and salt forms. Below is a detailed comparison:
Table 1: Key Structural and Commercial Properties of Related Compounds
Key Observations:
Substituent Position and Bioactivity :
- Bromine at position 4 or 7 (vs. 5 or 6) may influence electron distribution and binding affinity in biological targets. For example, 4,5,6-tribromo derivatives exhibit synergistic antifungal activity with amiodarone , suggesting bromine placement is critical for antimicrobial effects.
- Fluorine at position 7 (as in the target compound) may enhance metabolic stability compared to position 4 or 6 derivatives .
Stereochemical Impact :
- The (R)-enantiomer of 4-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is priced higher ($1,292/1g) than its (S)-4-fluoro counterpart ($161/250mg), reflecting enantioselective synthesis challenges or differential biological activity .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., (R)-6-chloro derivative) improve water solubility, facilitating in vitro testing . The target compound’s freebase form may require formulation optimization for bioavailability.
Market Availability :
- Bromo-fluoro derivatives are less commercially available than chloro or methoxy analogues, indicating niche research applications .
Physicochemical Properties
- Thermal Stability : The boiling point of 7-bromo-2,3-dihydrobenzofuran-3-amine is 263.9°C at 760 mmHg, suggesting moderate thermal stability .
Biological Activity
(R)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₇BrFNO
- Molecular Weight : 232.05 g/mol
- CAS Number : 1596794-02-3
- Boiling Point : 235.2 ± 40.0 °C (predicted)
- Density : 1.687 ± 0.06 g/cm³ (predicted)
- pKa : 7.42 ± 0.20 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may include enzymes and receptors involved in critical cellular processes. The compound's structure suggests that it could act as a modulator of signaling pathways, potentially influencing cellular proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activities. For instance, research on related dihydrobenzofuran derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar benzofuran derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens, suggesting that this compound may possess similar activities .
Study on Anticancer Activity
A notable study explored the efficacy of dihydrobenzofuran derivatives as inhibitors of the Bromo and Extra Terminal (BET) domain proteins, which are implicated in cancer progression. The findings indicated that certain modifications to the dihydrobenzofuran core significantly enhanced potency and selectivity against specific bromodomains .
| Compound | pIC50 (BD1) | pIC50 (BD2) | Selectivity Fold |
|---|---|---|---|
| Compound A | 7.1 | 4.8 | 200 |
| (R)-4-Bromo | 7.8 | 4.6 | 1000 |
This table summarizes the selectivity and potency of various compounds against different bromodomains, highlighting the potential of (R)-4-Bromo as a highly selective inhibitor.
Antimicrobial Studies
In another study focusing on antimicrobial activity, derivatives similar to (R)-4-Bromo exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the halogen substituents influenced the antimicrobial potency significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
